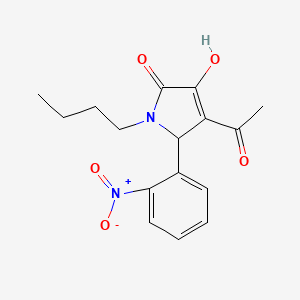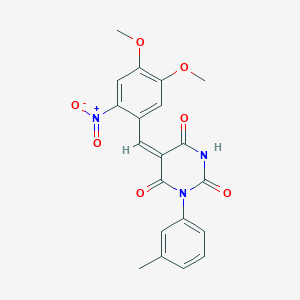![molecular formula C17H15ClNO3P B5228500 ethyl [2-(4-chlorophenyl)-1-cyano-2-hydroxyvinyl]phenylphosphinate](/img/structure/B5228500.png)
ethyl [2-(4-chlorophenyl)-1-cyano-2-hydroxyvinyl]phenylphosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [2-(4-chlorophenyl)-1-cyano-2-hydroxyvinyl]phenylphosphinate, commonly known as Clomeleon, is a fluorescent protein-based biosensor used to measure intracellular calcium concentrations. This molecule is widely used in scientific research to study calcium signaling in living cells.
作用機序
Clomeleon works by binding to calcium ions and undergoing a conformational change, resulting in a change in fluorescence. The molecule consists of two fluorescent proteins, one of which is a donor and the other a receptor. The donor protein emits green fluorescence, while the receptor protein emits red fluorescence. When calcium ions bind to Clomeleon, there is a change in the distance between the two fluorescent proteins, resulting in a change in fluorescence from green to red.
Biochemical and Physiological Effects:
Clomeleon has no known biochemical or physiological effects on living cells. The molecule is non-toxic and does not interfere with the normal functioning of living cells. Clomeleon is also stable in living cells and does not degrade over time.
実験室実験の利点と制限
One of the main advantages of Clomeleon is its ability to measure intracellular calcium concentrations in real-time. This allows researchers to study the dynamics of calcium signaling in living cells. Clomeleon is also non-toxic and does not interfere with the normal functioning of living cells. However, one of the limitations of Clomeleon is its relatively low sensitivity compared to other calcium indicators. Clomeleon also requires the use of specialized microscopy equipment, which can be expensive.
将来の方向性
There are several future directions for the use of Clomeleon in scientific research. One direction is the development of new variants of Clomeleon with increased sensitivity to calcium ions. Another direction is the use of Clomeleon in the study of calcium signaling in disease states, such as Alzheimer's disease and Parkinson's disease. Clomeleon can also be used to study the effects of environmental toxins on calcium signaling in living cells. Overall, Clomeleon is a powerful tool for the study of calcium signaling in living cells and has many potential applications in scientific research.
合成法
The synthesis of Clomeleon involves the use of a phosphoramidite coupling reaction. The reaction involves the coupling of the phosphoramidite group with the hydroxyl group of the 2-hydroxyvinyl moiety. This reaction results in the formation of the phosphonate ester, which is then reacted with the phenylboronic acid to form Clomeleon.
科学的研究の応用
Clomeleon is widely used in scientific research to study calcium signaling in living cells. This molecule is used to measure intracellular calcium concentrations in real-time, allowing researchers to study the dynamics of calcium signaling in living cells. Clomeleon is also used to study the effects of various drugs and chemicals on calcium signaling in living cells.
特性
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxyprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClNO3P/c1-2-22-23(21,15-6-4-3-5-7-15)16(12-19)17(20)13-8-10-14(18)11-9-13/h3-11,20H,2H2,1H3/b17-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAMXHWPYULUBJ-MSUUIHNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C(=C(C2=CC=C(C=C2)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C1=CC=CC=C1)/C(=C(/C2=CC=C(C=C2)Cl)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-(4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-3,8-diyl)dibenzamide](/img/structure/B5228419.png)
![1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B5228423.png)

![pentyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5228435.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5228451.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-({[(1-hydroxycyclohexyl)methyl]amino}carbonyl)-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5228454.png)
![1-[4-methyl-7-(2-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinecarboxamide](/img/structure/B5228457.png)
![4b,9b-dihydroxy-1-methyl-1,4b,9b,10-tetrahydroindeno[2',1':4,5]pyrrolo[2,3-d]pyrimidine-2,4,5(3H)-trione](/img/structure/B5228460.png)
![2-(2,4-dichlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5228476.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228484.png)

![3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5228511.png)
![1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5228521.png)
![6-methoxy-3-(4-methoxyphenyl)-1H-benzo[de]cinnoline](/img/structure/B5228533.png)